E 2012

Beschreibung

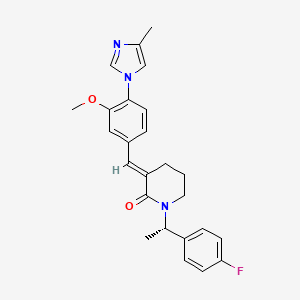

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3E)-1-[(1S)-1-(4-fluorophenyl)ethyl]-3-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26FN3O2/c1-17-15-28(16-27-17)23-11-6-19(14-24(23)31-3)13-21-5-4-12-29(25(21)30)18(2)20-7-9-22(26)10-8-20/h6-11,13-16,18H,4-5,12H2,1-3H3/b21-13+/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUOAETJYKQITMO-LANLRWRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=C(C=C(C=C2)C=C3CCCN(C3=O)C(C)C4=CC=C(C=C4)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C=N1)C2=C(C=C(C=C2)/C=C/3\CCCN(C3=O)[C@@H](C)C4=CC=C(C=C4)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30468614 | |

| Record name | E 2012 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870843-42-8 | |

| Record name | E-2012 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870843428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | E-2012 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05171 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | E 2012 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | E-2012 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LSD4Y5F0F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

E2012: A Technical Whitepaper on its Mechanism of Action as a γ-Secretase Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

E2012 is a potent, orally bioavailable, non-steroidal anti-inflammatory drug (NSAID)-like small molecule that acts as a γ-secretase modulator (GSM). It allosterically modulates the activity of γ-secretase, a key enzyme in the amyloidogenic pathway implicated in Alzheimer's disease. This modulation results in a shift in the cleavage preference of the amyloid precursor protein (APP), leading to a decrease in the production of the highly amyloidogenic amyloid-beta 42 (Aβ42) and amyloid-beta 40 (Aβ40) peptides. Concurrently, E2012 increases the generation of shorter, less aggregation-prone Aβ species, such as Aβ37 and Aβ38. Despite its promising effects on Aβ modulation, the clinical development of E2012 was halted due to the observation of lenticular opacities (cataracts) in preclinical animal studies. This adverse effect was subsequently linked to the off-target inhibition of 24-dehydrocholesterol reductase (DHCR24), an enzyme involved in the final step of cholesterol biosynthesis. This whitepaper provides a comprehensive overview of the mechanism of action of E2012, detailing its effects on γ-secretase, the resulting changes in Aβ peptide profiles, and its off-target activity.

Introduction to γ-Secretase and its Role in Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid plaques and the intracellular formation of neurofibrillary tangles. The primary component of amyloid plaques is the amyloid-beta (Aβ) peptide, which is generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and the γ-secretase complex.

γ-secretase is an intramembrane aspartyl protease complex composed of four core subunits: presenilin (PSEN), nicastrin, anterior pharynx-defective 1 (APH-1), and presenilin enhancer 2 (PEN-2). PSEN forms the catalytic core of the complex. The cleavage of the C-terminal fragment of APP (APP-CTF or C99) by γ-secretase is a heterogeneous process that yields Aβ peptides of varying lengths, typically ranging from 37 to 43 amino acids. The longer forms, particularly Aβ42, are considered more hydrophobic, prone to aggregation, and neurotoxic, playing a central role in initiating the pathogenic cascade of Alzheimer's disease.

E2012 Mechanism of Action: Allosteric Modulation of γ-Secretase

E2012 exerts its therapeutic effect not by inhibiting the overall activity of γ-secretase, but by allosterically modulating its function.[1] This is a crucial distinction from γ-secretase inhibitors (GSIs), which block the cleavage of all substrates, including Notch, leading to significant toxicity. GSMs like E2012 bind to a site on the γ-secretase complex that is distinct from the active site.[2] This binding event induces a conformational change in the enzyme complex, altering its processivity and cleavage site preference for APP-CTF.[3]

The primary consequences of this allosteric modulation are:

-

Decreased production of Aβ42 and Aβ40: E2012 effectively reduces the generation of the primary amyloidogenic Aβ species.[1]

-

Increased production of shorter Aβ peptides: The modulation leads to an increase in the formation of Aβ37 and Aβ38.[1] These shorter peptides are less prone to aggregation and are considered non-pathogenic.

This shift in the Aβ peptide profile is believed to be therapeutically beneficial by reducing the pool of aggregation-prone Aβ42 and promoting the formation of soluble, non-toxic Aβ species.

Signaling Pathway of γ-Secretase Modulation by E2012

The following diagram illustrates the proposed signaling pathway for the modulation of γ-secretase by E2012.

Caption: E2012 allosterically modulates γ-secretase, shifting APP cleavage.

Quantitative Data on E2012 Activity

The following tables summarize the available quantitative data on the in vitro and in vivo activity of E2012.

Table 1: In Vitro Activity of E2012

| Parameter | Cell Line | Value | Reference |

| Aβ42 Reduction (IC50) | Various | Not explicitly stated in public sources | - |

| Aβ40 Reduction (IC50) | Various | Not explicitly stated in public sources | - |

| DHCR24 Inhibition (IC50) | Rat hepatocytes | 11.0 nM | [4] |

| DHCR24 Inhibition (IC50) | HepG2 cells | 15.1 nM | [4] |

Table 2: In Vivo Effects of E2012 (Phase I Clinical Trial)

| Parameter | Dose | Effect | Reference |

| Plasma Aβ42 Reduction | 400 mg (single dose) | ~50% reduction | [5] |

| Plasma Aβ40 Reduction | 400 mg (single dose) | ~30% reduction | [5] |

Off-Target Effect: Inhibition of DHCR24

The primary reason for the discontinuation of E2012 development was the induction of cataracts in rats following repeated dosing.[4] This adverse effect was traced to the inhibition of 24-dehydrocholesterol reductase (DHCR24). DHCR24 is a critical enzyme in the cholesterol biosynthesis pathway, catalyzing the final step of converting desmosterol to cholesterol.

Inhibition of DHCR24 by E2012 leads to an accumulation of desmosterol, particularly in the lens, which is believed to be the underlying cause of cataract formation.[4]

Cholesterol Biosynthesis Pathway and E2012 Inhibition

The diagram below illustrates the point of inhibition by E2012 in the cholesterol biosynthesis pathway.

Caption: E2012 inhibits DHCR24, the final enzyme in cholesterol synthesis.

Experimental Protocols

Detailed experimental protocols for the characterization of E2012 are largely proprietary. However, based on standard methodologies in the field, the following sections outline the likely experimental workflows.

In Vitro γ-Secretase Modulation Assay

This assay is designed to determine the effect of a compound on the production of different Aβ species in a cellular context.

Caption: Workflow for in vitro assessment of γ-secretase modulation by E2012.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably overexpressing human APP are commonly used.

-

Compound Treatment: Cells are treated with a range of concentrations of E2012.

-

Incubation: The cells are incubated to allow for APP processing and Aβ secretion into the culture medium.

-

Sample Collection: The conditioned medium is collected.

-

Aβ Quantification: The concentrations of Aβ40 and Aβ42 in the medium are quantified using specific sandwich Enzyme-Linked Immunosorbent Assays (ELISAs).

-

Data Analysis: The data is analyzed to determine the half-maximal inhibitory concentration (IC50) for the reduction of each Aβ species.

DHCR24 Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DHCR24.

Methodology:

-

Enzyme Source: The assay can be performed using either purified recombinant DHCR24 enzyme or cell lysates from cell lines that express DHCR24 (e.g., rat hepatocytes, HepG2).[4]

-

Substrate: The natural substrate for DHCR24, desmosterol, is used.

-

Compound Incubation: The enzyme source is incubated with the substrate in the presence of varying concentrations of E2012.

-

Product Detection: The formation of the product, cholesterol, is measured. This can be achieved using methods such as liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The IC50 value for the inhibition of DHCR24 activity is calculated.

Conclusion

E2012 is a well-characterized γ-secretase modulator that demonstrated a promising mechanism of action for the treatment of Alzheimer's disease by favorably altering the Aβ peptide profile. Its allosteric modulation of γ-secretase, leading to a reduction in amyloidogenic Aβ species without inhibiting Notch processing, represented a significant advancement over traditional γ-secretase inhibitors. However, the discovery of a significant off-target effect, the inhibition of DHCR24 leading to cataract formation, ultimately led to the cessation of its clinical development. The story of E2012 serves as a critical case study in drug development, highlighting the importance of thorough off-target liability screening and the challenges of developing highly selective therapeutic agents. The insights gained from the study of E2012 have, nevertheless, been invaluable in guiding the development of next-generation GSMs with improved safety profiles.

References

- 1. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and mechanism of the γ-secretase intramembrane protease complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

E2012: A Technical Guide to its Therapeutic Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

E2012 is a potent, orally bioavailable small molecule that has been investigated for the treatment of Alzheimer's disease. It functions as a second-generation γ-secretase modulator (GSM), a class of compounds designed to allosterically modify the activity of the γ-secretase complex. Unlike γ-secretase inhibitors (GSIs), which block the enzymatic activity of the complex and can lead to mechanism-based toxicities due to inhibition of Notch processing, GSMs like E2012 selectively alter the cleavage of the amyloid precursor protein (APP). This modulation results in a decreased production of the highly amyloidogenic 42-amino acid amyloid-beta peptide (Aβ42) and an increase in the production of shorter, less aggregation-prone Aβ species. This technical guide provides an in-depth overview of the therapeutic target of E2012, its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.

Therapeutic Target: The γ-Secretase Complex

The primary therapeutic target of E2012 is the γ-secretase complex, a multi-subunit intramembrane aspartyl protease. This complex is a crucial enzyme in cellular biology, responsible for the cleavage of numerous type I transmembrane proteins, thereby playing a role in various signaling pathways. In the context of Alzheimer's disease, its most critical function is the final proteolytic processing of the amyloid precursor protein (APP).

The γ-secretase complex is composed of four core protein subunits:

-

Presenilin (PSEN1 or PSEN2): The catalytic subunit containing the active site aspartyl residues.

-

Nicastrin (NCT): A large type I transmembrane glycoprotein that functions as a scaffold and is involved in substrate recognition.

-

Anterior pharynx-defective 1 (APH1): A multi-pass transmembrane protein that plays a role in the stabilization and maturation of the complex.

-

Presenilin enhancer 2 (PEN2): A small hairpin-like transmembrane protein required for the endoproteolysis and activation of presenilin.

Mechanism of Action: Allosteric Modulation of γ-Secretase

E2012 acts as a γ-secretase modulator (GSM), meaning it does not directly inhibit the catalytic activity of the enzyme. Instead, it binds to an allosteric site on the γ-secretase complex, inducing a conformational change. This change alters the processivity of the enzyme specifically in its cleavage of the APP C-terminal fragment (APP-CTF or C99).

The processing of APP by γ-secretase is a sequential event that produces Aβ peptides of varying lengths. The initial cleavage occurs at the ε-site, releasing the APP intracellular domain (AICD). Subsequent cleavages at the γ-site determine the C-terminus of the Aβ peptide. The amyloidogenic pathway, which is implicated in Alzheimer's disease, primarily produces Aβ40 and Aβ42. Aβ42 is particularly prone to aggregation and is the main component of the amyloid plaques found in the brains of Alzheimer's patients.

E2012's modulatory effect shifts the preferred γ-secretase cleavage site on APP-CTF. This results in:

-

Decreased production of Aβ42 and Aβ40.

-

Increased production of shorter, less amyloidogenic Aβ peptides, such as Aβ37 and Aβ38. [1]

Crucially, this modulation of APP processing occurs without significantly affecting the cleavage of other γ-secretase substrates, most notably the Notch receptor. The sparing of Notch signaling is a key advantage of GSMs over GSIs, as the inhibition of Notch is associated with significant side effects.

Off-Target Activity: Inhibition of DHCR24

In addition to its on-target activity as a GSM, E2012 has been shown to inhibit 3β-hydroxysterol Δ24-reductase (DHCR24), an enzyme involved in the final step of cholesterol biosynthesis.[2] This off-target activity is not related to its Aβ-lowering effects but has been linked to observed side effects in preclinical studies, such as lenticular opacities.

Quantitative Data

The following tables summarize the in vitro potency of E2012 on its primary and off-target enzymes, as well as its effect on the production of various Aβ isoforms.

| Target | Assay Type | Cell Line/System | IC50/EC50 | Reference |

| γ-Secretase (Aβ42 reduction) | Whole-cell assay | Not specified | 142 nM | [3] |

| γ-Secretase (Aβ42 reduction) | Not specified | Not specified | 92 nM | |

| DHCR24 | Not specified | Not specified | Not specified |

| Aβ Isoform | Effect of E2012 Treatment | Fold Change/Percent Reduction | Reference |

| Aβ42 | Decrease | Dose-dependent reduction | |

| Aβ40 | Decrease | Dose-dependent reduction | |

| Aβ38 | Increase | Dose-dependent increase | [1] |

| Aβ37 | Increase | Dose-dependent increase | [1] |

Experimental Protocols

In Vitro γ-Secretase Activity Assay (Cell-Free)

This protocol describes a method to assess the direct effect of E2012 on the enzymatic activity of isolated γ-secretase.

a. Preparation of γ-Secretase-Containing Membranes:

-

Culture a suitable cell line known to express γ-secretase (e.g., HEK293, CHO, or HeLa cells).

-

Harvest the cells and resuspend them in a hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Homogenize the cells using a Dounce homogenizer or sonication.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and unbroken cells.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the membranes.

-

Wash the membrane pellet with a suitable buffer and resuspend in a solubilization buffer containing a mild detergent (e.g., 1% CHAPSO) and protease inhibitors.

-

Incubate on ice to allow for solubilization of the γ-secretase complex.

-

Centrifuge at high speed to remove insoluble material. The supernatant contains the active γ-secretase complex.

b. In Vitro Cleavage Reaction:

-

In a microcentrifuge tube or a 96-well plate, combine the solubilized γ-secretase preparation with a recombinant APP-C99 substrate (e.g., C100-FLAG).

-

Add varying concentrations of E2012 or a vehicle control (e.g., DMSO).

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 2-4 hours).

-

Stop the reaction by adding SDS-PAGE sample buffer or by snap-freezing.

c. Detection of Cleavage Products:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Perform a Western blot using an antibody specific to the C-terminus of Aβ (to detect Aβ fragments) or the FLAG tag on the substrate (to detect both the full-length substrate and the cleaved intracellular domain).

-

Quantify the band intensities to determine the extent of cleavage inhibition or modulation.

Cell-Based Amyloid-β Production Assay

This protocol measures the effect of E2012 on Aβ production in a cellular context.

a. Cell Culture and Treatment:

-

Plate a suitable cell line (e.g., HEK293 cells stably overexpressing human APP, or neuroblastoma cell lines like SH-SY5Y) in a multi-well plate.

-

Allow the cells to adhere and grow to a desired confluency (e.g., 70-80%).

-

Replace the culture medium with fresh medium containing varying concentrations of E2012 or a vehicle control.

-

Incubate the cells for a specified period (e.g., 24-48 hours).

b. Sample Collection:

-

Collect the conditioned medium from each well.

-

Centrifuge the medium to remove any detached cells or debris.

-

The supernatant can be stored at -80°C until analysis.

c. Quantification of Aβ Isoforms:

-

Use specific enzyme-linked immunosorbent assays (ELISAs) to quantify the levels of Aβ37, Aβ38, Aβ40, and Aβ42 in the conditioned medium.[4][5]

-

Follow the manufacturer's instructions for the ELISA kits.

-

Generate a standard curve for each Aβ isoform to determine the absolute concentrations in the samples.

-

Normalize the Aβ concentrations to the total protein concentration of the cell lysate from the corresponding well to account for differences in cell number.

DHCR24 Inhibition Assay

This protocol assesses the inhibitory effect of E2012 on the activity of the DHCR24 enzyme.

a. Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HepG2 or CHO cells) in a multi-well plate.

-

Treat the cells with varying concentrations of E2012 or a vehicle control for a specified time.

b. Lipid Extraction:

-

Wash the cells with PBS and then lyse them.

-

Extract the total lipids from the cell lysate using a suitable solvent system (e.g., chloroform:methanol).

c. Sterol Analysis:

-

Separate the sterols in the lipid extract using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

-

Quantify the levels of cholesterol and its precursor, desmosterol.

-

An inhibition of DHCR24 will result in an accumulation of desmosterol and a corresponding decrease in cholesterol.

-

Calculate the ratio of desmosterol to cholesterol to determine the extent of DHCR24 inhibition.

Visualizations

Caption: Amyloid Precursor Protein (APP) Processing Pathways and the Modulatory Effect of E2012.

Caption: Experimental Workflow for the Screening and Characterization of γ-Secretase Modulators.

Conclusion

E2012 exemplifies the therapeutic strategy of γ-secretase modulation for the potential treatment of Alzheimer's disease. By allosterically modifying the γ-secretase complex, E2012 selectively reduces the production of toxic Aβ42 peptides in favor of shorter, less harmful species, while avoiding the detrimental inhibition of Notch signaling. While off-target effects on DHCR24 have been identified, the targeted mechanism of action of E2012 and other GSMs represents a promising avenue for the development of disease-modifying therapies for Alzheimer's disease. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of this important class of therapeutic agents.

References

- 1. Amyloid-β peptide 37, 38 and 40 individually and cooperatively inhibit amyloid-β 42 aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of DHCR24 in the pathogenesis of AD: re-cognition of the relationship between cholesterol and AD pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cerebrospinal Fluid Amyloid-β (Aβ) as an Effect Biomarker for Brain Aβ Lowering Verified by Quantitative Preclinical Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Aβ42- and anti-Aβ40-specific mAbs attenuate amyloid deposition in an Alzheimer disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A selected reaction monitoring (SRM)-based method for absolute quantification of Aβ38, Aβ40, and Aβ42 in cerebrospinal fluid of Alzheimer's disease patients and healthy controls - PubMed [pubmed.ncbi.nlm.nih.gov]

E2012: A Technical Deep Dive into γ-Secretase Modulation for Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

E2012 is a second-generation, non-steroidal anti-inflammatory drug (NSAID)-derived γ-secretase modulator (GSM) that was developed for the potential treatment of Alzheimer's disease. It demonstrated a promising mechanism of action by selectively altering the cleavage of amyloid precursor protein (APP) by γ-secretase to reduce the production of the pathogenic amyloid-beta 42 (Aβ42) peptide, while concurrently increasing the formation of shorter, less amyloidogenic Aβ species. This modulation was achieved without inhibiting the overall activity of the γ-secretase enzyme, a key differentiation from γ-secretase inhibitors (GSIs) that are often associated with mechanism-based toxicities related to Notch signaling impairment.

Phase I clinical trials in healthy volunteers showed that E2012 could achieve a significant, dose-dependent reduction of plasma Aβ42. However, the clinical development of E2012 was discontinued due to the observation of lenticular opacities (cataracts) in preclinical safety studies in rats. This adverse effect was later attributed to the off-target inhibition of 3β-hydroxysterol Δ24-reductase (DHCR24), an enzyme involved in the cholesterol biosynthesis pathway. This technical guide provides a comprehensive overview of the available preclinical and clinical data on E2012, its mechanism of action, and the experimental methodologies relevant to its evaluation.

Mechanism of Action: Allosteric Modulation of γ-Secretase

E2012 functions as an allosteric modulator of the γ-secretase complex. Unlike orthosteric inhibitors that block the active site, E2012 is believed to bind to a distinct site on the multi-protein complex, inducing a conformational change that alters its processivity.[1] The γ-secretase complex sequentially cleaves the C-terminal fragment of APP (APP-CTF or C99) at multiple sites to generate Aβ peptides of varying lengths.[2] There are two main product lines for Aβ generation, one producing Aβ49, Aβ46, Aβ43, and Aβ40, and the other producing Aβ48, Aβ45, and Aβ42.[1]

E2012 shifts the cleavage preference of γ-secretase, leading to a decrease in the production of the highly amyloidogenic Aβ42 and Aβ40 peptides.[3] Concurrently, it promotes the formation of shorter, less aggregation-prone peptides, namely Aβ37 and Aβ38.[4] This modulation of Aβ profiles is achieved without significantly affecting the total amount of Aβ produced.[3] A crucial advantage of this mechanism is the preservation of Notch receptor processing, which is also a substrate for γ-secretase and essential for normal cellular function. Inhibition of Notch signaling is a major safety concern for GSIs.[3]

dot

Caption: Mechanism of E2012 on γ-Secretase Activity.

Quantitative Data

Preclinical Data

Quantitative preclinical data for E2012 is limited in the public domain. The available information indicates a potent and selective modulation of Aβ production.

| Parameter | Cell Line | Value | Description | Reference |

| IC50 | CHO | 143 nM | Inhibition of γ-secretase activity. | [1] |

| IC50 | Rat Hepatocytes | 11.0 nM | Inhibition of DHCR24 (off-target). | [1] |

| IC50 | HepG2 | 15.1 nM | Inhibition of DHCR24 (off-target). | [1] |

Note: Comprehensive dose-response data for the modulation of individual Aβ species (Aβ42, Aβ40, Aβ37, Aβ38) from preclinical studies are not publicly available.

Clinical Data (Phase I)

A Phase I single ascending dose study was conducted in healthy volunteers.

| Dose | Pharmacodynamic Effect | Reference |

| 400 mg | ~50% reduction in plasma Aβ42 | [4] |

Note: Detailed pharmacokinetic parameters (e.g., Cmax, Tmax, half-life, AUC) from the Phase I clinical trial are not publicly available.

Experimental Protocols

In Vitro γ-Secretase Modulation Assay (General Protocol)

This protocol describes a typical cell-based assay to evaluate the effect of a compound on γ-secretase modulation.

dot

Caption: Workflow for a cell-based γ-secretase modulation assay.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably overexpressing human APP are cultured in appropriate media until they reach a desired confluency (e.g., 80-90%).

-

Compound Preparation: E2012 is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A dilution series is then prepared in cell culture media to achieve the desired final concentrations.

-

Treatment: The cell culture medium is replaced with the medium containing different concentrations of E2012 or vehicle control.

-

Incubation: The cells are incubated for a defined period (e.g., 16-24 hours) to allow for APP processing and Aβ secretion into the conditioned media.

-

Sample Collection: The conditioned media is collected, and cell debris is removed by centrifugation.

-

Aβ Quantification: The levels of different Aβ species (Aβ40, Aβ42, Aβ37, Aβ38) in the conditioned media are quantified using specific enzyme-linked immunosorbent assays (ELISAs) or by immunoprecipitation followed by mass spectrometry (IP-MS).

-

Data Analysis: The data is normalized to the vehicle control, and dose-response curves are generated to determine the IC50 or EC50 values for the modulation of each Aβ peptide.

Measurement of Aβ Peptides in Human Plasma (General Protocol for ELISA)

This protocol outlines a typical sandwich ELISA for the quantification of Aβ peptides in plasma samples from clinical trials.

dot

Caption: Workflow for a sandwich ELISA to measure Aβ peptides.

Methodology:

-

Plate Coating: A 96-well microplate is coated with a capture antibody specific for the C-terminus of the target Aβ peptide (e.g., anti-Aβ42).

-

Blocking: The plate is washed and blocked with a solution (e.g., bovine serum albumin) to prevent non-specific binding.

-

Sample and Standard Addition: Plasma samples and a standard curve of known Aβ peptide concentrations are added to the wells.

-

Incubation: The plate is incubated to allow the Aβ peptides to bind to the capture antibody.

-

Detection Antibody: After washing, a biotinylated detection antibody that recognizes the N-terminus of the Aβ peptide is added.

-

Enzyme Conjugate: Following another incubation and wash step, an enzyme-linked conjugate (e.g., streptavidin-horseradish peroxidase) is added, which binds to the biotinylated detection antibody.

-

Substrate Addition: After a final wash, a chromogenic substrate is added, which is converted by the enzyme to produce a colored product.

-

Reaction Stop and Measurement: The reaction is stopped with an acid solution, and the absorbance is measured using a microplate reader. The concentration of Aβ in the samples is determined by interpolating from the standard curve.

Conclusion

E2012 represents a significant milestone in the development of γ-secretase modulators for Alzheimer's disease. Its mechanism of selectively reducing pathogenic Aβ species without inhibiting Notch signaling offered a promising therapeutic window. While the off-target effects on cholesterol metabolism ultimately led to the discontinuation of its development, the learnings from the E2012 program have been invaluable for the design of next-generation GSMs with improved safety profiles. The data and methodologies presented in this guide provide a technical foundation for understanding the evaluation of this class of compounds.

References

- 1. Characterization of amyloid beta peptides in cerebrospinal fluid by an automated immunoprecipitation procedure followed by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. novamedline.com [novamedline.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]

Early discovery and development of E 2012

An In-depth Technical Guide to the Early Discovery and Development of E2012

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

E2012 is a novel, second-generation γ-secretase modulator (GSM) discovered and developed by Eisai Co., Ltd. as a potential disease-modifying treatment for Alzheimer's disease (AD).[1] Unlike γ-secretase inhibitors (GSIs), which block the enzyme's activity and can lead to mechanism-based toxicities by interfering with vital signaling pathways like Notch, E2012 allosterically modulates the enzyme.[2][3] This modulation selectively reduces the production of the highly amyloidogenic 42-amino acid amyloid-beta peptide (Aβ42) while increasing the formation of shorter, less toxic Aβ species, such as Aβ38.[4][5] Preclinical studies demonstrated potent in vitro activity and in vivo efficacy in reducing brain Aβ levels.[2][6] Early clinical development in a Phase I trial confirmed the compound's ability to significantly lower plasma Aβ42 levels in humans.[7][8] However, the program faced a setback when lenticular opacities were observed in a preclinical rat safety study, an effect later linked to off-target inhibition of cholesterol biosynthesis.[1][7] This guide provides a detailed overview of the foundational science, experimental data, and methodologies involved in the early-stage development of E2012.

Mechanism of Action: γ-Secretase Modulation

The central pathological hallmark of Alzheimer's disease is the accumulation of Aβ peptides into plaques in the brain.[9] These peptides are generated via sequential cleavage of the Amyloid Precursor Protein (APP) by β-secretase and the γ-secretase complex. The γ-secretase complex is responsible for the final intramembrane cut, which is imprecise and produces Aβ peptides of varying lengths. The Aβ42 isoform is particularly prone to aggregation and is considered a key initiator of AD pathology.[10]

E2012 functions not as an inhibitor, but as an allosteric modulator of the γ-secretase complex.[10] It binds to the enzyme, likely to the presenilin (PS) or PEN-2 subunit, and induces a conformational change.[11] This change alters the processive carboxypeptidase-like activity of the enzyme, shifting the preferred cleavage site.[2][3] The result is a decrease in the production of Aβ42 and a concomitant increase in the secretion of shorter, non-amyloidogenic peptides like Aβ37 and Aβ38.[3] Crucially, this mechanism spares the vital ε-site cleavage of other γ-secretase substrates, most notably Notch, thereby avoiding the severe side effects associated with GSIs.[2]

Signaling Pathway Diagrams

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Modulation of Gamma-Secretase for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and Preclinical Pharmacology of the γ-Secretase Modulator BMS-869780 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. content.abcam.com [content.abcam.com]

- 5. Short Aβ peptides attenuate Aβ42 toxicity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cerebrospinal Fluid Amyloid-β (Aβ) as an Effect Biomarker for Brain Aβ Lowering Verified by Quantitative Preclinical Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 11. novamedline.com [novamedline.com]

E2012 (Lecanemab): A Technical Guide on its Effects on Amyloid-Beta 40 and 42

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of E2012 (Lecanemab) on amyloid-beta (Aβ) 40 and 42, key biomarkers in Alzheimer's disease pathology. This document synthesizes data from pivotal clinical trials, outlines the experimental methodologies used, and visualizes the underlying mechanisms of action and experimental workflows.

Core Mechanism of Action

Lecanemab is a humanized monoclonal antibody that preferentially targets soluble aggregated species of amyloid-beta, known as protofibrils. By binding to these early-stage aggregates, Lecanemab facilitates their clearance from the brain, thereby reducing the accumulation of amyloid plaques, a hallmark of Alzheimer's disease. This targeted removal of Aβ protofibrils is believed to mitigate downstream pathological events, including neuronal injury and cognitive decline.

Quantitative Effects on Amyloid-Beta Biomarkers

The clinical development of Lecanemab has demonstrated significant and consistent effects on key amyloid biomarkers in both plasma and cerebrospinal fluid (CSF), as well as on brain amyloid levels measured by positron emission tomography (PET).

Plasma Amyloid-Beta

Treatment with Lecanemab leads to a notable increase in the plasma Aβ42/40 ratio. This is considered a positive indicator of target engagement and amyloid clearance from the brain.

Table 1: Effect of Lecanemab on Plasma Aβ42/40 Ratio in the Clarity AD (Phase 3) Trial

| Treatment Group | N | Baseline (Mean) | Adjusted Mean Change from Baseline at 18 Months | p-value vs. Placebo |

| Lecanemab (10 mg/kg bi-weekly) | 898 | - | 0.008 | <0.0001 |

| Placebo | 897 | - | 0.001 | - |

| Data from the Phase 3 Clarity AD study[1]. |

Cerebrospinal Fluid (CSF) Amyloid-Beta

In CSF, Lecanemab treatment has been shown to increase the Aβ42/40 ratio. The observed increase in total Aβ protofibril concentration in the CSF of treated patients is interpreted as a direct pharmacodynamic effect, indicating mobilization of these neurotoxic species from the brain parenchyma into the CSF for clearance[2].

Table 2: Effect of Lecanemab on CSF Biomarkers in the Clarity AD (Phase 3) Trial Sub-study

| Biomarker | Treatment Group | Change from Baseline |

| Aβ42/40 Ratio | Lecanemab | ~60% increase |

| p-tau181 | Lecanemab | ~16-18% decrease |

| Qualitative data reported from the Clarity AD trial at the Clinical Trials on Alzheimer's Disease (CTAD) conference[3]. |

Brain Amyloid Burden (Amyloid PET)

Lecanemab treatment results in a rapid and substantial reduction in brain amyloid plaque burden as measured by amyloid PET, quantified in Centiloids.

Table 3: Effect of Lecanemab on Brain Amyloid PET in the Clarity AD (Phase 3) Trial

| Treatment Group | N | Baseline (Mean, Centiloids) | Mean Change from Baseline at 18 Months (Centiloids) | Difference vs. Placebo (95% CI) |

| Lecanemab | 698 (substudy) | ~76 | -55.5 | -59.1 (-62.6 to -55.6) |

| Placebo | - | ~76 | 3.6 | - |

| Data from the Phase 3 Clarity AD study[3][4][5][6][7]. |

Table 4: Dose-Dependent Effect of Lecanemab on Brain Amyloid PET in the Study 201 (Phase 2) Trial at 18 Months

| Dose Regimen | Change from Baseline (SUVr) |

| 10 mg/kg bi-weekly | -0.306 |

| Data from the Phase 2 Study 201[8]. SUVr (Standardized Uptake Value ratio) is another measure of amyloid PET. |

Experimental Protocols

The following sections detail the methodologies employed in the clinical trials to assess the impact of Lecanemab on Aβ40 and Aβ42.

Plasma Aβ42/40 Ratio Analysis

Method: Immunoprecipitation-Mass Spectrometry (IP-MS/MS)

-

Sample Collection: Venous blood is collected in standard tubes.

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Immunoprecipitation: Specific anti-Aβ antibodies are used to capture Aβ40 and Aβ42 peptides from the plasma.

-

Mass Spectrometry: The captured peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their concentrations. The ratio of Aβ42 to Aβ40 is calculated. This high-precision method allows for robust and reproducible quantification[6][9][10].

CSF Aβ40 and Aβ42 Analysis

Method: Enzyme-Linked Immunosorbent Assay (ELISA) or Mass Spectrometry

-

Sample Collection: Cerebrospinal fluid is collected via lumbar puncture. To ensure sample integrity, collection is performed using low-bind tubes, and the first few milliliters are often discarded to avoid contamination[11].

-

Sample Processing: CSF samples are centrifuged to remove any cellular debris and then stored at -80°C.

-

Analysis: Commercially available and validated ELISA kits or mass spectrometry are used to quantify the concentrations of Aβ40 and Aβ42[8].

Amyloid PET Imaging

Method: Positron Emission Tomography with Amyloid Tracers

-

Radiotracers: Various amyloid-binding radiotracers such as [18F]florbetapir, [18F]florbetaben, or [18F]flutemetamol are used.

-

Administration: The radiotracer is administered intravenously.

-

Image Acquisition: After a specific uptake period, a PET scan of the brain is acquired.

-

Image Analysis: The PET images are reconstructed and co-registered with a corresponding MRI scan for anatomical reference. The standardized uptake value ratio (SUVr) is calculated by normalizing the tracer uptake in cortical regions to a reference region, typically the cerebellum. SUVr values are then converted to the Centiloid scale for standardized reporting[10][12].

Visualizations

The following diagrams illustrate key pathways and workflows related to the action and assessment of E2012.

Caption: Mechanism of action of Lecanemab in the amyloid cascade.

Caption: General experimental workflow in Lecanemab clinical trials.

References

- 1. appliedradiology.com [appliedradiology.com]

- 2. eisai.com [eisai.com]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. A streamlined, resource-efficient immunoprecipitation-mass spectrometry method for quantifying plasma amyloid-β biomark… [ouci.dntb.gov.ua]

- 5. EISAI PRESENTS FULL RESULTS OF LECANEMAB PHASE 3 CONFIRMATORY CLARITY AD STUDY FOR EARLY ALZHEIMERâS DISEASE AT CLINICAL TRIALS ON ALZHEIMERâS DISEASE (CTAD) CONFERENCE | News Releaseï¼2022 | Eisai Co., Ltd. [eisai.com]

- 6. Frontiers | Clinical utility of plasma Aβ42/40 ratio by LC-MS/MS in Alzheimer’s disease assessment [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Lecanemab‐Associated Amyloid‐β Protofibril in Cerebrospinal Fluid Correlates with Biomarkers of Neurodegeneration in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Validation of Plasma Amyloid-β 42/40 for Detecting Alzheimer Disease Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 11. usinfo.roche.com [usinfo.roche.com]

- 12. Clarity AD: Asian regional analysis of a phase III trial of lecanemab in early Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Research on E2012 for Alzheimer's Disease: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

E2012 was an investigational compound developed by Eisai for the treatment of Alzheimer's disease. It functions as a novel, potent, non-steroidal anti-inflammatory drug (NSAID)-derived, aryl-imidazole type gamma-secretase modulator (GSM). Unlike gamma-secretase inhibitors (GSIs), which block the enzyme's activity and can interfere with the processing of other essential proteins like Notch, E2012 allosterically modulates the enzyme to selectively reduce the production of the pathogenic amyloid-beta 42 (Aβ42) peptide, while concurrently increasing the formation of shorter, less amyloidogenic Aβ species.[1][2] Preclinical development was halted due to a toxicology finding of cataracts in rats, which was subsequently linked to off-target inhibition of the enzyme 3β-hydroxysterol Δ24-reductase (DHCR24) in the cholesterol biosynthesis pathway.[3] This document provides a comprehensive overview of the available preclinical data on E2012, including its mechanism of action, quantitative in vitro data, and the key safety findings that led to the discontinuation of its development.

Data Presentation

In Vitro Pharmacology and Off-Target Effects of E2012

| Parameter | Assay Type | System | Value | Reference(s) |

| γ-Secretase Modulation | ||||

| Aβ42 Inhibition (IC₅₀) | Cell-free γ-secretase activity assay | HeLa cell membranes with recombinant C100-FLAG substrate | Similar potency to E2012-BPyne (IC₅₀ values in the low nanomolar range can be inferred) | [1] |

| Aβ40 Inhibition (IC₅₀) | Cell-free γ-secretase activity assay | HeLa cell membranes with recombinant C100-FLAG substrate | Similar potency to E2012-BPyne | [1] |

| Aβ38 Induction (EC₅₀) | Cell-free γ-secretase activity assay | HeLa cell membranes with recombinant C100-FLAG substrate | Similar potency to E2012-BPyne | [1] |

| Off-Target Activity | ||||

| Cholesterol Biosynthesis Inhibition (IC₅₀) | Inhibition of cholesterol biosynthesis | Primary culture of rat hepatocytes | 11.0 nM | [4] |

| Cholesterol Biosynthesis Inhibition (IC₅₀) | Inhibition of cholesterol biosynthesis | HepG2 cells | 15.1 nM | [4] |

Preclinical Safety Findings

| Species | Study Duration | Key Finding | Mechanism | Reference(s) |

| Rat | 13 weeks (repeated dose) | Induction of cataracts | Inhibition of DHCR24 leading to desmosterol accumulation in the lens | [3][5] |

| Monkey | 13 weeks (repeated dose) | No observation of lenticular opacity | Not applicable | [5] |

Experimental Protocols

Cell-Free γ-Secretase Activity Assay

This assay is designed to measure the in vitro activity of γ-secretase and the modulatory effects of compounds like E2012 on the production of different Aβ peptides.

Materials:

-

HeLa cell membranes (as a source of γ-secretase)

-

Recombinant C100-FLAG (a substrate for γ-secretase)

-

Assay buffer (e.g., containing 0.25% CHAPSO)

-

E2012 or other test compounds

-

RIPA buffer (for reaction termination)

-

Guanidine HCl

-

Tris-HCl buffer

-

ELISA kits for specific Aβ peptides (Aβ38, Aβ40, Aβ42)

Procedure:

-

HeLa cell membranes are incubated with the assay buffer containing the test compound (e.g., E2012) or vehicle control.

-

The reaction is initiated by the addition of the C100-FLAG substrate.

-

The mixture is incubated at 37°C for a defined period (e.g., 75 minutes) to allow for enzymatic cleavage.

-

The reaction is stopped by the addition of RIPA buffer.

-

The samples are further treated with guanidine HCl to denature proteins and ensure the release of Aβ peptides.

-

The concentrations of Aβ38, Aβ40, and Aβ42 in the samples are quantified using specific ELISAs.

-

IC₅₀ (for inhibition of Aβ42 and Aβ40) and EC₅₀ (for induction of Aβ38) values are calculated from the dose-response curves.[1]

In Vitro DHCR24 Inhibition Assay (Cholesterol Biosynthesis)

This assay assesses the off-target effect of E2012 on the final step of cholesterol synthesis.

Materials:

-

Primary rat hepatocytes or HepG2 cells

-

Cell culture medium

-

E2012 or other test compounds

-

Radiolabeled precursor of cholesterol (e.g., [¹⁴C]acetate) or a stable isotope-labeled desmosterol ([²H₆]desmosterol)

-

Scintillation counter or mass spectrometer for detection

Procedure:

-

Cells (hepatocytes or HepG2) are cultured in appropriate media.

-

The cells are treated with various concentrations of E2012 or vehicle control for a specified duration.

-

A radiolabeled or stable isotope-labeled precursor is added to the culture medium.

-

After an incubation period, the cells are harvested, and lipids are extracted.

-

The amount of newly synthesized cholesterol (or the ratio of labeled desmosterol to cholesterol) is measured using a scintillation counter or mass spectrometry.

-

The IC₅₀ value for the inhibition of cholesterol biosynthesis is determined from the dose-response curve.[4][6]

In Vivo Cataract Assessment in Rats

This protocol describes the safety pharmacology study to evaluate the potential for drug-induced cataracts.

Animal Model:

-

Sprague-Dawley or Wistar rats are commonly used.

Study Design:

-

Animals are divided into multiple groups, including a vehicle control group and several dose groups of E2012.

-

The drug is administered orally once daily for an extended period (e.g., 13 weeks).

-

Regular ophthalmological examinations are conducted throughout the study using a slit lamp.

-

The development and progression of any lenticular opacities are recorded and graded.

-

At the end of the study, animals are euthanized, and the lenses are collected for histopathological examination to confirm the nature and extent of any cataracts.[3][7]

-

Plasma and tissue (liver, lens) samples are collected to measure levels of E2012, cholesterol, and desmosterol to establish a pharmacokinetic/pharmacodynamic relationship for the toxicity.[3]

Mandatory Visualizations

References

- 1. γ-Secretase Modulator (GSM) Photoaffinity Probes Reveal Distinct Allosteric Binding Sites on Presenilin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. Extrapolation of human pharmacokinetic parameters from rat, dog, and monkey data: Molecular properties associated with extrapolative success or failure. | Semantic Scholar [semanticscholar.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Second Generation γ-Secretase Modulators Exhibit Different Modulation of Notch β and Aβ Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. E2012-induced cataract and its predictive biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Eisai to Resume Clinical Study to Evaluate E2012 as a Potential Next Generation Alzheimer's Disease Treatment | News Releaseï¼2008 | Eisai Co., Ltd. [eisai.com]

In Vitro Activity of E2012: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of E2012, a potent, second-generation γ-secretase modulator (GSM). E2012 has been investigated for its potential therapeutic application in Alzheimer's disease by selectively modulating the production of amyloid-beta (Aβ) peptides. This document summarizes key quantitative data, details experimental protocols for assessing its activity, and provides visual representations of its mechanism of action and experimental workflows.

Core Mechanism of Action

E2012 functions as an allosteric modulator of the γ-secretase enzyme complex. Unlike γ-secretase inhibitors (GSIs), E2012 does not block the overall enzymatic activity of γ-secretase. Instead, it binds to a site on the enzyme complex distinct from the active site and the binding site of non-steroidal anti-inflammatory drug (NSAID)-type GSMs. This allosteric binding induces a conformational change in γ-secretase, altering its processivity in cleaving the amyloid precursor protein (APP). The result is a decrease in the production of longer, more amyloidogenic Aβ species, specifically Aβ40 and Aβ42, and a concurrent increase in the production of shorter, less amyloidogenic Aβ fragments, such as Aβ37.[1][2] A crucial characteristic of E2012 is its sparing of Notch processing, a critical signaling pathway involved in cell-fate decisions, thereby avoiding a significant side effect associated with GSIs.[3][4]

Quantitative In Vitro Activity of E2012

The in vitro potency of E2012 has been determined in various cell-based assays. The half-maximal inhibitory concentration (IC50) for the reduction of Aβ42 is a key parameter for evaluating its activity.

| Cell Line | Target | IC50 | Reference |

| Chinese Hamster Ovary (CHO) | Aβ42 Production | 143 nM | [3] |

| Human Embryonic Kidney 293 (HEK293) | Aβ42 Production | 160 nM | [3] |

Note: The data presented here is derived from cell-based assays assessing the modulation of γ-secretase activity on APP processing.

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro assessment of E2012's activity. Below are protocols for key experiments.

Cell-Based γ-Secretase Modulation Assay using ELISA

This assay quantifies the effect of E2012 on the production of different Aβ species in cells overexpressing APP.

a. Cell Culture and Treatment:

-

Cell Lines: HEK293 or CHO cells stably expressing human APP are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and necessary antibiotics for stable cell line maintenance.[5][6] Cultures are kept at 37°C in a humidified atmosphere with 5% CO2.[5][6]

-

Seeding: Cells are seeded in 6-well plates or other suitable culture vessels to reach 80-90% confluency for the experiment.[7][8]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of E2012 (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., 0.1% DMSO). Cells are incubated for a defined period, typically 24 to 48 hours, to allow for APP processing and Aβ secretion into the medium.[9]

b. Sample Collection and Preparation:

-

After incubation, the conditioned medium is collected.

-

To remove cells and debris, the medium is centrifuged at 1000 x g for 10-20 minutes at 4°C.[10]

-

The resulting supernatant is collected and can be stored at -80°C until analysis.

c. Aβ Quantification by ELISA:

-

Principle: A sandwich ELISA is used to quantify the levels of specific Aβ species (e.g., Aβ40 and Aβ42).

-

Procedure:

-

ELISA plates are coated with a capture antibody specific for the C-terminus of either Aβ40 or Aβ42 and incubated overnight at 4°C.[11]

-

Plates are washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for at least 2 hours at room temperature.[11]

-

Standards of known Aβ concentrations and the collected cell culture supernatants are added to the wells and incubated for 2 hours at room temperature.[11]

-

After washing, a biotinylated detection antibody that recognizes the N-terminus of Aβ is added to the wells and incubated for 1 hour.[12]

-

Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 30 minutes.[12]

-

After a final wash, a TMB substrate solution is added, and the color development is stopped with a stop solution.[12]

-

The absorbance is read at 450 nm using a microplate reader.[12]

-

-

Data Analysis: A standard curve is generated from the absorbance values of the known standards. The concentrations of Aβ40 and Aβ42 in the cell culture supernatants are then calculated from this curve. The IC50 value for Aβ42 reduction by E2012 is determined by plotting the percentage of Aβ42 inhibition against the log concentration of E2012 and fitting the data to a sigmoidal dose-response curve.

γ-Secretase Activity Luciferase Reporter Assay

This assay provides a quantitative measure of γ-secretase cleavage of its substrate in a cellular context, which can be adapted to assess the modulatory effects of compounds like E2012.

a. Principle:

This assay utilizes a genetically engineered cell line (e.g., HEK293) that stably expresses two components: a fusion protein of the γ-secretase substrate (like APP-C99) linked to a transcriptional activator (e.g., Gal4-VP16), and a reporter gene (e.g., firefly luciferase) under the control of a promoter recognized by the transcriptional activator (e.g., a Gal4 promoter).[1][13] When γ-secretase cleaves the substrate, the transcriptional activator is released, translocates to the nucleus, and drives the expression of the luciferase reporter gene. The resulting luminescence is proportional to the γ-secretase activity.

b. Protocol:

-

Cell Seeding: The reporter cell line is seeded into 96-well plates at a density of approximately 20,000 cells per well and incubated overnight.[3]

-

Compound Treatment: The cells are treated with a range of concentrations of E2012 or a vehicle control. The treatment is typically carried out for 24 hours at 37°C.[3][9]

-

Lysis and Luminescence Measurement:

-

The culture medium is removed, and a luciferase assay reagent is added to each well to lyse the cells and provide the substrate for the luciferase enzyme.[3]

-

The plate is incubated at room temperature for a few minutes with gentle agitation to ensure complete lysis and signal development.[3]

-

The luminescence is measured using a luminometer.[3]

-

-

Data Analysis: The effect of E2012 on γ-secretase activity is determined by comparing the luminescence signals from treated wells to those of the vehicle control. A decrease in signal would indicate inhibition, while modulation would be reflected by changes in the dose-response curve.

Visualizing Mechanisms and Workflows

Signaling Pathway of E2012 Action

Caption: Mechanism of E2012 as a γ-secretase modulator.

Experimental Workflow for In Vitro Efficacy Testing

Caption: Workflow for assessing E2012's effect on Aβ production.

References

- 1. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Luciferase Assay for Measuring γ-Secretase Activity in Human Cells [jove.com]

- 4. novamedline.com [novamedline.com]

- 5. static.igem.org [static.igem.org]

- 6. CHO Cell Line in Bioproduction: Applications and Innovations [cytion.com]

- 7. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols | Ubigene [ubigene.us]

- 9. Video: Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms [jove.com]

- 10. Human Amyloid Beta 42 ELISA Kit (ab289832) | Abcam [abcam.com]

- 11. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. content.abcam.com [content.abcam.com]

- 13. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of E 2012: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

E 2012 is a potent, orally bioavailable small molecule that acts as a γ-secretase modulator (GSM). Developed by Eisai Co., Ltd., for the potential treatment of Alzheimer's disease, this compound allosterically modulates the activity of the γ-secretase complex, the enzyme responsible for the final cleavage of the amyloid precursor protein (APP). This modulation results in a decreased production of the highly amyloidogenic 42-amino acid amyloid-beta peptide (Aβ42) and an increase in the production of shorter, less pathogenic Aβ species, such as Aβ37 and Aβ38. Notably, this compound achieves this effect without significantly inhibiting the overall activity of γ-secretase, thereby sparing the processing of other critical substrates like Notch, a key feature that distinguishes it from pan-γ-secretase inhibitors. The direct binding target of this compound within the γ-secretase complex has been identified as the N-terminal fragment of presenilin-1 (PS1-NTF). Despite promising preclinical and early clinical findings, the development of this compound was halted due to the observation of lenticular opacities in a 13-week rat safety study.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols.

Mechanism of Action

This compound exerts its pharmacological effect by directly binding to the presenilin-1 N-terminal fragment (PS1-NTF), a core catalytic component of the γ-secretase complex. This allosteric binding induces a conformational change in the enzyme, altering its processivity in cleaving the C-terminal fragment of APP (APP-CTF or C99). Instead of inhibiting the enzyme's proteolytic activity, this compound shifts the cleavage site preference, leading to a reduction in the generation of Aβ42 and Aβ40.[2][3] Concurrently, there is an increased production of shorter, more soluble, and less amyloidogenic Aβ peptides, specifically Aβ37 and Aβ38.[2][3] This modulation of Aβ species is considered a promising therapeutic strategy for Alzheimer's disease, as it aims to reduce the primary neurotoxic insults without the adverse effects associated with complete inhibition of γ-secretase, such as interference with Notch signaling, which is crucial for normal cellular function.[4]

Signaling Pathway

The processing of the amyloid precursor protein (APP) can occur via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. This compound specifically modulates the latter.

Quantitative Data

The following tables summarize the in vitro potency of this compound in various assay systems.

Table 1: In Vitro IC50 Values for Aβ42 Reduction

| Assay System | Cell Line/Preparation | IC50 (nM) | Reference |

| Whole-Cell Assay | CHO cells expressing APP | 143 | [4] |

| Whole-Cell Assay | HEK293 cells expressing guinea pig Swedish mutant APP | 160 | [4] |

| Cell-Free Assay | HeLa cell membranes | 146 |

Table 2: Modulation of Aβ Species

| Aβ Species | Effect of this compound |

| Aβ42 | Decrease |

| Aβ40 | Decrease |

| Aβ38 | Increase |

| Aβ37 | Increase |

Experimental Protocols

Cell-Free γ-Secretase Activity Assay (HeLa Cell Membranes)

This assay measures the activity of γ-secretase in a cell-free environment using membranes isolated from HeLa cells and a recombinant APP C-terminal fragment (C100-FLAG) as a substrate.

Materials:

-

HeLa cells

-

Recombinant C100-FLAG substrate

-

This compound compound

-

Assay Buffer (e.g., 50 mM PIPES pH 7.0, 150 mM KCl, 5 mM CaCl₂, 5 mM MgCl₂)

-

CHAPSO detergent

-

Protease inhibitor cocktail

-

Anti-FLAG antibody for detection

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Preparation of HeLa Cell Membranes:

-

Harvest HeLa cells and wash with cold PBS.

-

Resuspend the cell pellet in a hypotonic buffer and homogenize.

-

Centrifuge to pellet nuclei and unbroken cells.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and store at -80°C.

-

-

Solubilization of γ-Secretase:

-

Resuspend the membrane pellet in a solubilization buffer containing 1% CHAPSO and protease inhibitors.

-

Incubate on ice to allow for solubilization.

-

Centrifuge to remove insoluble material. The supernatant contains the active γ-secretase.

-

-

In Vitro Cleavage Reaction:

-

In a microcentrifuge tube, combine the solubilized γ-secretase preparation, 1 µM C100-FLAG substrate, and varying concentrations of this compound (or vehicle control).

-

Incubate the reaction mixture at 37°C for 4 hours.

-

Stop the reaction by adding SDS-PAGE sample buffer or by snap-freezing.

-

-

Detection of Cleavage Products:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-FLAG antibody to detect the cleaved intracellular domain (ICD) fragment.

-

Quantify the band intensities to determine the extent of inhibition.

-

Whole-Cell Aβ Production Assay (CHO-APP Cells)

This assay measures the effect of this compound on Aβ production in a cellular context using Chinese Hamster Ovary (CHO) cells stably overexpressing human APP.

Materials:

-

CHO cells stably expressing human APP (CHO-APP)

-

Cell culture medium (e.g., DMEM/F12) with appropriate supplements

-

This compound compound

-

ELISA kits for Aβ40 and Aβ42

Protocol:

-

Cell Culture and Treatment:

-

Plate CHO-APP cells in multi-well plates and allow them to adhere overnight.

-

Replace the medium with fresh medium containing varying concentrations of this compound or vehicle control.

-

Incubate the cells for 24 hours at 37°C in a CO₂ incubator.

-

-

Sample Collection:

-

Collect the conditioned medium from each well.

-

Centrifuge the medium to remove any detached cells or debris.

-

-

Aβ Quantification:

-

Measure the concentrations of Aβ40 and Aβ42 in the conditioned medium using specific ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the Aβ concentrations to the total protein concentration of the corresponding cell lysates if necessary.

-

Plot the percentage of Aβ reduction as a function of this compound concentration to determine the IC50 value.

-

Photoaffinity Labeling of PS1-NTF

This technique is used to identify the direct binding target of this compound within the γ-secretase complex using a photo-reactive and clickable analog of this compound (E2012-BPyne).

Protocol:

-

Incubation: Incubate HeLa cell membranes (or live HeLa cells) with E2012-BPyne (e.g., 2 µM). For competition experiments, pre-incubate with an excess of this compound (e.g., 50 µM).

-

UV Irradiation: Irradiate the samples with UV light (e.g., 365 nm) to induce covalent cross-linking of the photoreactive group on E2012-BPyne to its binding partner.

-

Lysis (for live cells): If using live cells, lyse the cells to release the protein complexes.

-

Click Chemistry: Add biotin-azide to the lysate/membrane preparation to attach a biotin tag to the alkyne group of E2012-BPyne via a click chemistry reaction.

-

Affinity Purification: Use streptavidin-coated beads to pull down the biotinylated protein complexes.

-

Elution and Detection: Elute the bound proteins from the beads and separate them by SDS-PAGE. Perform a Western blot using an antibody specific for PS1-NTF to confirm it as the labeled protein.

Pharmacokinetics and Safety

Pharmacokinetics (ADME)

Detailed pharmacokinetic parameters for this compound in preclinical species are not extensively published in the public domain. However, it is known to be an orally bioavailable compound.

Safety and Tolerability

In a Phase I clinical study, this compound was evaluated in single ascending doses ranging from 1 to 400 mg. At the 400 mg dose, a significant reduction in plasma Aβ42 was observed. However, the clinical development of this compound was halted due to the observation of lenticular opacities (cataracts) in a 13-week preclinical safety study in rats.[1] This adverse effect was attributed to the off-target inhibition of 3β-hydroxysterol Δ24-reductase (DHCR24), an enzyme involved in the final step of cholesterol biosynthesis.[4]

Conclusion

This compound is a well-characterized γ-secretase modulator that effectively reduces the production of amyloidogenic Aβ42 while increasing shorter, less harmful Aβ species. Its mechanism of action, involving allosteric modulation of γ-secretase via direct binding to PS1-NTF without inhibiting Notch processing, represents a sophisticated and targeted approach to Alzheimer's disease therapy. While the development of this compound was discontinued due to off-target toxicity in a preclinical model, the extensive research on this compound has provided invaluable insights into the biology of γ-secretase and the feasibility of its modulation. The pharmacological profile and experimental methodologies detailed in this guide serve as a comprehensive resource for researchers in the field of neurodegenerative disease and drug discovery, highlighting both the therapeutic potential and the challenges of targeting the amyloid cascade.

References

- 1. Eisai to Resume Clinical Study to Evaluate E2012 as a Potential Next Generation Alzheimer's Disease Treatment | News Releaseï¼2008 | Eisai Co., Ltd. [eisai.com]

- 2. First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. γ‐Secretase modulators show selectivity for γ‐secretase–mediated amyloid precursor protein intramembrane processing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Note: In Vitro Efficacy Assessment of E 2012, a Gamma-Secretase Modulator, on Amyloid-Beta Production in a Neuronal Cell Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) peptides in the brain, which are generated from the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. The γ-secretase complex is a key enzyme in this pathway, and its modulation is a primary therapeutic strategy for reducing the production of the more amyloidogenic Aβ42 species. E 2012 is an investigational gamma-secretase modulator (GSM) that has been evaluated for its potential to alter Aβ production. This application note provides a detailed experimental protocol for assessing the in vitro efficacy of this compound on Aβ40 and Aβ42 production in the SH-SY5Y human neuroblastoma cell line, a commonly used model for neuronal studies. The protocols outlined below describe the cell culture, compound treatment, Aβ quantification, and cell viability assessment.

Signaling Pathway of APP Processing

The amyloidogenic pathway begins with the cleavage of APP by β-secretase, generating a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The γ-secretase complex then cleaves C99 at multiple sites within the transmembrane domain. This sequential cleavage first occurs at the ε-site, releasing the APP intracellular domain (AICD), followed by subsequent cleavages at the ζ- and γ-sites, which ultimately produce Aβ peptides of varying lengths, primarily Aβ40 and the more aggregation-prone Aβ42.[1][2][3][4][5] GSMs are thought to allosterically modulate γ-secretase activity to favor the production of shorter, less amyloidogenic Aβ peptides over Aβ42.[6][7][8]

Experimental Workflow

The overall experimental workflow consists of culturing SH-SY5Y cells, seeding them into 96-well plates, treating them with various concentrations of this compound, and then collecting the cell culture supernatant for Aβ quantification and assessing cell viability.

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| SH-SY5Y Cell Line | ATCC | CRL-2266 |

| DMEM/F-12 Medium | Gibco | 11330032 |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 |

| Penicillin-Streptomycin | Gibco | 15140122 |

| Trypsin-EDTA (0.25%) | Gibco | 25200056 |

| DPBS | Gibco | 14190144 |

| This compound | Selleckchem | S1137 |

| Human Aβ40 ELISA Kit | Invitrogen | KHB3481 |

| Human Aβ42 ELISA Kit | Invitrogen | KHB3441 |

| MTT Reagent | Sigma-Aldrich | M5655 |

| DMSO | Sigma-Aldrich | D2650 |

| 96-well cell culture plates | Corning | 3596 |

Experimental Protocols

SH-SY5Y Cell Culture

-

Thawing and Plating:

-

Thaw cryopreserved SH-SY5Y cells rapidly in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium (DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin).

-

Centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete culture medium.

-

Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

-

-

Cell Maintenance and Passaging:

-

Change the culture medium every 2-3 days.

-

When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with DPBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding 7-8 mL of complete culture medium.

-

Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh medium and re-plate at a sub-cultivation ratio of 1:3 to 1:6.

-

Compound Treatment

-

Cell Seeding:

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in serum-free culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is ≤ 0.5%.

-

After 24 hours of cell incubation, carefully aspirate the culture medium from the wells.

-

Add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for 24 to 48 hours at 37°C and 5% CO2.

-

Amyloid-Beta Quantification (ELISA)

-

Sample Collection:

-

After the treatment period, carefully collect the cell culture supernatant from each well without disturbing the cell monolayer.

-

Centrifuge the supernatant at 1,500 rpm for 10 minutes at 4°C to pellet any detached cells or debris.[12][13]

-

Transfer the clarified supernatant to new tubes. Samples can be assayed immediately or stored at -80°C. Avoid repeated freeze-thaw cycles.[12][13]

-

-

ELISA Procedure:

-

Perform the Human Aβ40 and Aβ42 ELISAs according to the manufacturer's instructions.

-

Briefly, add standards and collected supernatants to the antibody-coated wells and incubate.

-

Wash the wells and add the detection antibody, followed by incubation.

-

Wash again and add the enzyme conjugate (e.g., HRP-streptavidin).

-

After a final wash, add the substrate solution and incubate until color develops.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Cell Viability Assessment (MTT Assay)

-

MTT Reagent Preparation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

-

MTT Assay Procedure:

-

After collecting the supernatant for the ELISA, add 100 µL of fresh serum-free medium to the remaining cells in each well.

-

Add 10 µL of the MTT stock solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Incubate the plate overnight at 37°C in a humidified atmosphere to ensure complete solubilization of the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Presentation

The quantitative data from the Aβ ELISA and MTT assays should be summarized in tables to facilitate comparison between different concentrations of this compound.

Table 1: Effect of this compound on Aβ40 and Aβ42 Levels in SH-SY5Y Cells

| This compound Conc. (nM) | Aβ40 (pg/mL) ± SD | % Inhibition of Aβ40 | Aβ42 (pg/mL) ± SD | % Inhibition of Aβ42 |

| Vehicle (0) | 150.2 ± 12.5 | 0 | 50.8 ± 4.7 | 0 |

| 0.1 | 148.9 ± 11.8 | 0.9 | 45.1 ± 3.9 | 11.2 |

| 1 | 145.3 ± 13.1 | 3.3 | 35.6 ± 3.1 | 29.9 |

| 10 | 130.1 ± 10.5 | 13.4 | 20.3 ± 2.2 | 60.0 |

| 100 | 115.7 ± 9.8 | 22.9 | 10.1 ± 1.5 | 80.1 |

| 1000 | 102.4 ± 8.9 | 31.8 | 5.2 ± 0.9 | 89.8 |

| 10000 | 95.8 ± 7.6 | 36.2 | 4.8 ± 0.7 | 90.6 |

Table 2: Effect of this compound on SH-SY5Y Cell Viability

| This compound Conc. (nM) | Absorbance (570 nm) ± SD | % Cell Viability |

| Vehicle (0) | 1.25 ± 0.11 | 100 |

| 0.1 | 1.23 ± 0.10 | 98.4 |

| 1 | 1.26 ± 0.12 | 100.8 |

| 10 | 1.22 ± 0.09 | 97.6 |

| 100 | 1.20 ± 0.11 | 96.0 |

| 1000 | 1.18 ± 0.10 | 94.4 |

| 10000 | 1.15 ± 0.09 | 92.0 |

Conclusion